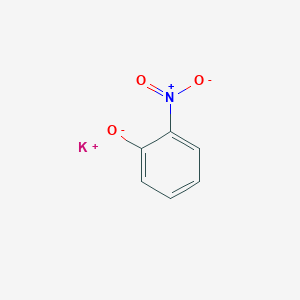
Potassium nitrophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium nitrophenolate is a semi-organic compound known for its significant nonlinear optical properties. It is often used in various scientific and industrial applications due to its unique chemical structure and properties. The compound is a derivative of nitrophenol, where the nitro group is bonded to the benzene ring, and potassium is the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium nitrophenolate can be synthesized through the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol. The desired 4-nitrophenol is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the slow evaporation method. This method allows for the growth of single crystals of this compound dihydrate, which are then used in various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium nitrophenolate undergoes several types of chemical reactions, including:
Alkylation: The compound can be alkylated using agents like dimethyl sulfate and methyl iodide to form various derivatives.
Esterification: This compound can react with carboxylic acids to form esters, typically catalyzed by sulfuric acid.
Nitration: Further nitration can produce 2,4-dinitrophenol and picric acid.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, potassium hydroxide, sodium dithionite, zinc, iron, dimethyl sulfate, methyl iodide, and sulfuric acid. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include 4-aminophenol, various alkylated derivatives, esters, 2,4-dinitrophenol, and picric acid .
Scientific Research Applications
Potassium nitrophenolate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium nitrophenolate involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. In biochemical assays, this compound acts as a pH indicator by changing color based on the pH of the solution . In optoelectronic applications, its nonlinear optical properties are utilized for frequency doubling and other optical processes .
Comparison with Similar Compounds
Potassium nitrophenolate is often compared with other nitrophenolate compounds, such as sodium nitrophenolate and guanidinium nitrophenolate. These compounds share similar chemical structures but differ in their counterions, which can affect their solubility, stability, and optical properties . This compound is unique due to its high second harmonic generation efficiency and strong photoluminescence, making it particularly useful in optoelectronic applications .
List of Similar Compounds
- Sodium nitrophenolate
- Guanidinium nitrophenolate
- 4-nitrophenol
- 2,4-dinitrophenol
- Picric acid
Properties
CAS No. |
1124-31-8 |
|---|---|
Molecular Formula |
C6H4KNO3 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
potassium;2-nitrophenolate |
InChI |
InChI=1S/C6H5NO3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H;/q;+1/p-1 |
InChI Key |
VMZBTPALYWVSGZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















